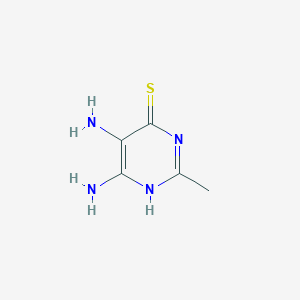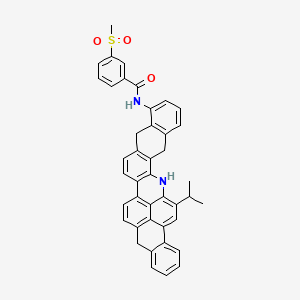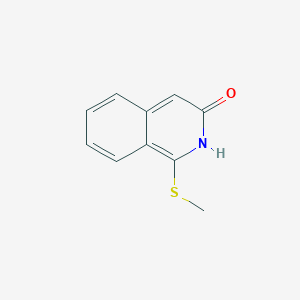
1-(methylthio)isoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methylthio group at the 1-position and a keto group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions
1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-triones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine-catalyzed oxidative conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Isoquinolin-3-ol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
科学的研究の応用
1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiplasmodial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.
類似化合物との比較
Similar Compounds
1-Aryl-6,7-disubstituted-2H-isoquinolin-3-ones: These compounds also exhibit inhibitory activity against falcipain-2 but lack selectivity against human cysteine proteases.
3,4-Dihydroisoquinolines: These compounds are structurally similar but differ in their reactivity and applications.
Uniqueness
1-(Methylthio)isoquinolin-3(2H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes while maintaining selectivity makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
54778-99-3 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC名 |
1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12) |
InChIキー |
NWIAOIPTTGZFMU-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2C=CC=CC2=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


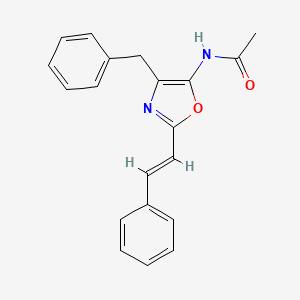
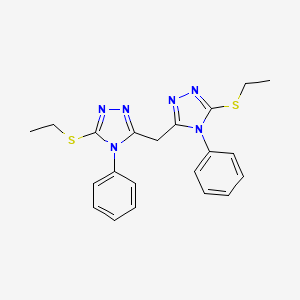
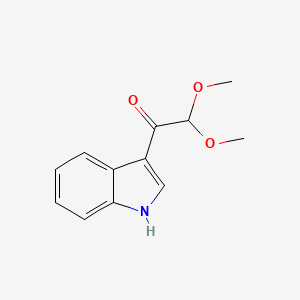
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
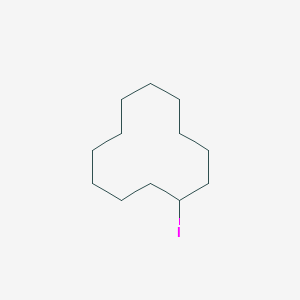
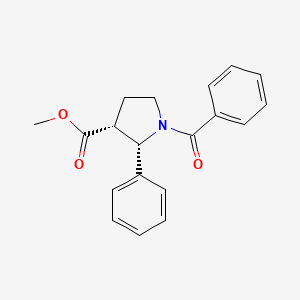
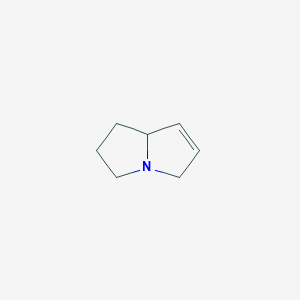
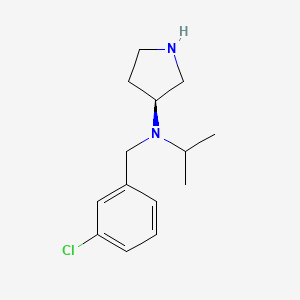
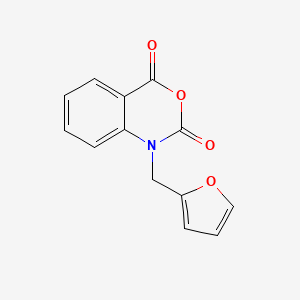
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
